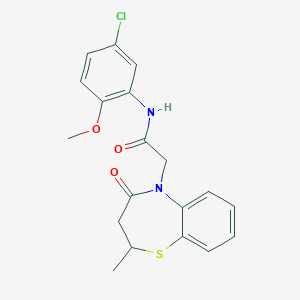

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-12-9-19(24)22(15-5-3-4-6-17(15)26-12)11-18(23)21-14-10-13(20)7-8-16(14)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJWIIHHBCQYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide typically involves multiple steps:

Formation of the Benzothiazepine Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable diketone to form the benzothiazepine core. This reaction is usually carried out under acidic conditions with a catalyst such as hydrochloric acid.

Substitution with Chloro-Methoxyphenyl Group: The benzothiazepine core is then reacted with 5-chloro-2-methoxybenzoyl chloride in the presence of a base like triethylamine to introduce the chloro-methoxyphenyl group.

Acetamide Formation: Finally, the compound is treated with acetic anhydride to form the acetamide group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thio derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiazepine core and a chloro-substituted methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 353.85 g/mol.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the benzothiazepine scaffold and subsequent acetamide derivatization. Various synthetic routes have been explored in the literature to optimize yield and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute's (NCI) 60 cell line screening assay. The results indicated that:

| Cell Line Type | Growth Inhibition (%) | Most Sensitive Cell Lines |

|---|---|---|

| Leukemia | 92.48 - 92.90 | RPMI-8226, CCRF-CEM, K-562 |

| CNS | 92.74 | SF-539 |

| Overall Growth | 104.68 | Average across all lines |

The compound exhibited low levels of anticancer activity with growth percentages indicating minimal inhibition across various cancer types, suggesting that while it may possess some activity, it is not significantly potent against the tested lines .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise in antimicrobial studies. Research indicates that derivatives of benzothiazepines often exhibit antimicrobial properties due to their ability to interfere with bacterial cell wall synthesis or function .

The proposed mechanism for the biological activity of this compound may involve the inhibition of specific enzymes or pathways within cancer cells or bacteria. For instance, compounds with similar structures have been shown to act as inhibitors of topoisomerases or other key enzymes involved in DNA replication and repair processes.

Case Studies

- Anticancer Screening : A study conducted by Holota et al. (2022) involved testing this compound against a panel of cancer cell lines. The findings suggested that while some inhibition was observed, it was not sufficient for further development as an anticancer agent .

- Antimicrobial Evaluation : Another investigation into related benzothiazepine derivatives highlighted their effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Q & A

Q. What are the optimal reaction conditions for synthesizing the benzothiazepin-acetamide core structure?

- Methodological Answer : The synthesis typically involves coupling a chloroacetylated intermediate with a benzothiazepin derivative under reflux conditions. For example:

- Step 1 : React 5-chloro-2-methoxyaniline with chloroacetyl chloride in triethylamine (TEA) to form the acetamide intermediate .

- Step 2 : Condense the intermediate with 2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine using DMF as a solvent and potassium carbonate as a base at 80–100°C for 6–8 hours .

- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yield optimization (60–75%) requires strict anhydrous conditions and inert atmosphere (N₂/Ar) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the methoxy group (δ 3.8–4.0 ppm) and benzothiazepin carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 429.12) .

- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How to design preliminary bioactivity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against serine/threonine kinases (IC₅₀ via ADP-Glo™ assay) due to the benzothiazepin moiety’s ATP-binding affinity .

- Antimicrobial Activity : Use microbroth dilution (MIC determination against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on HEK-293 cells to establish safety thresholds (IC₅₀ > 50 µM) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping peaks for the tetrahydro-1,5-benzothiazepin ring) can be addressed by:

- 2D NMR (COSY, HSQC) : Assign proton-proton coupling and carbon-proton correlations .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) .

- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline material is obtainable) .

Q. What strategies are effective in enhancing metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety to improve bioavailability .

- Formulation Optimization : Use lipid-based nanoemulsions (particle size < 200 nm) for enhanced hepatic uptake .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the chloro-methoxy-phenyl group?

- Methodological Answer :

- Synthetic Modifications : Replace the 5-chloro-2-methoxyphenyl group with analogs (e.g., 4-fluoro-3-methylphenyl) and compare bioactivity .

- Table: SAR Trends for Analogous Compounds :

| Substituent | Enzyme Inhibition (IC₅₀, nM) | Solubility (mg/mL) |

|---|---|---|

| 5-Cl-2-OCH₃ (original) | 28 ± 3.2 | 0.15 |

| 4-F-3-CH₃ | 45 ± 4.1 | 0.32 |

| 2,4-di-OCH₃ | 62 ± 5.6 | 0.48 |

| Data adapted from studies on triazole and oxadiazole analogs . |

Data Contradiction Analysis

Q. How to address conflicting results in enzyme inhibition assays across laboratories?

- Methodological Answer :

- Standardize Assay Conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES pH 7.2) and ATP concentrations (1 mM vs. 2 mM) .

- Control for Compound Stability : Pre-incubate the compound in assay buffer for 24 hours and re-test activity to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.